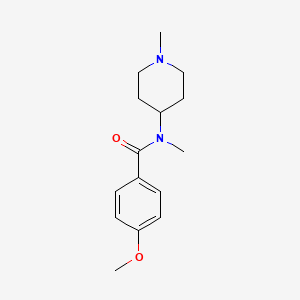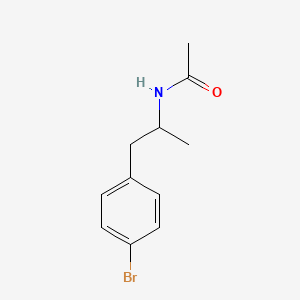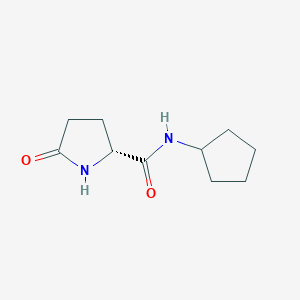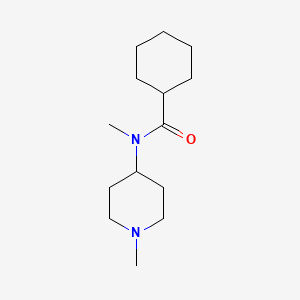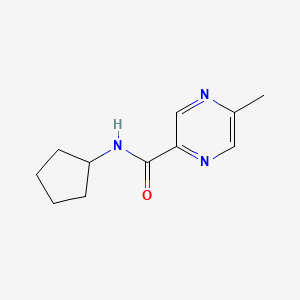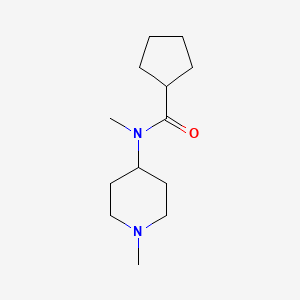
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of the delta-opioid receptor, which is found in the central nervous system. SNC80 has been widely used in scientific research to investigate the role of delta-opioid receptors in various physiological and pathological processes.
Mecanismo De Acción
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide acts as a selective agonist of the delta-opioid receptor, which is found in the central nervous system. Upon binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic, antidepressant, and anxiolytic effects observed in animal models.
Biochemical and physiological effects:
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has also been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has several advantages for use in lab experiments. It is a highly selective agonist of the delta-opioid receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research.
However, there are also some limitations to the use of N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, the effects of N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide may vary depending on the experimental conditions, which may limit its usefulness in certain contexts.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide and delta-opioid receptors. One area of interest is the development of more selective agonists and antagonists of the delta-opioid receptor, which may have improved therapeutic potential. Another area of interest is the investigation of the role of delta-opioid receptors in various pathological conditions, such as chronic pain and drug addiction. Finally, there is interest in exploring the potential of delta-opioid receptor agonists as therapeutic agents for various diseases, such as depression and anxiety disorders.
Métodos De Síntesis
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide can be synthesized by a multistep process that involves the reaction of cyclopentanecarboxylic acid with N-methylpiperidine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by the reaction of the intermediate with methyl iodide.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has been extensively used in scientific research to investigate the role of delta-opioid receptors in various physiological and pathological processes. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-9-7-12(8-10-14)15(2)13(16)11-5-3-4-6-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDHXIGRCRXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

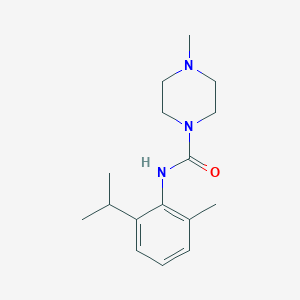
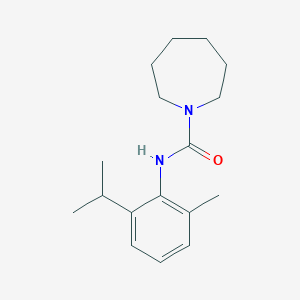
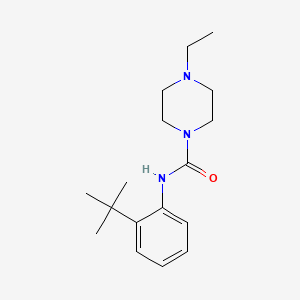
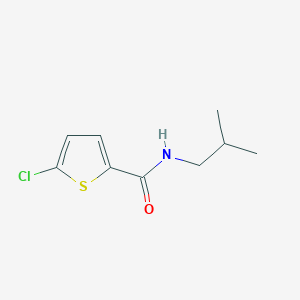
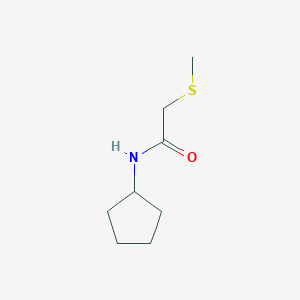
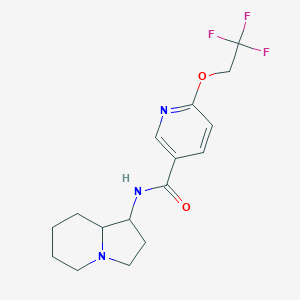
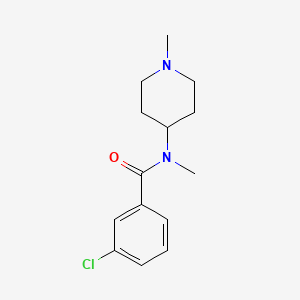
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
